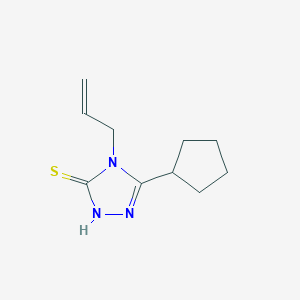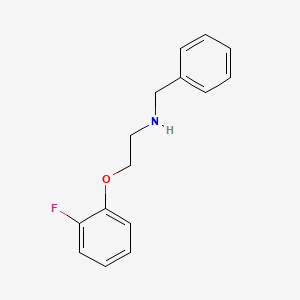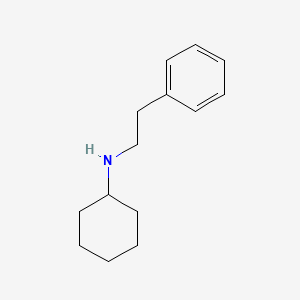
3-(Butylaminocarbonyl)phenylboronic acid
Overview
Description
3-(Butylaminocarbonyl)phenylboronic acid (3-BPCA) is a boronic acid derivative that has recently been used in a variety of scientific research applications. This compound has been found to be a useful tool for research in biochemistry, physiology, and pharmacology due to its unique properties. 3-BPCA has been used in a variety of laboratory experiments, and has been found to be a valuable tool for scientists in a wide range of disciplines.
Scientific Research Applications
Catalyst for Synthesis
Phenylboronic acid is used as a catalyst in the synthesis of tetrahydrobenzo[b]pyrans, demonstrating operational simplicity, shorter reaction times, higher yields, and minimal environmental pollution (Nemouchi, Boulcina, Carboni, & Debache, 2012).
Interaction with Saccharides and Lewis Bases
It forms cumulative formation constants with saccharides and Lewis bases, contributing to the understanding of binary and ternary complexes in solution (Bosch, Fyles, & James, 2004).
Carbohydrate Chemistry
Phenylboronic acid condenses with diols to create cyclic esters useful in the synthesis of specifically substituted or oxidized sugar derivatives, aiding in carbohydrate chemistry applications (Ferrier, 1972).
Solid-State Protection
It reacts quantitatively in solid-state with various compounds to form cyclic phenylboronic amides or esters, demonstrating potential in protective syntheses (Kaupp, Naimi-Jamal, & Stepanenko, 2003).
Glucose-Responsive Drug Delivery
Phenylboronic acid-based materials are extensively used in constructing glucose-responsive systems for insulin delivery, indicating significant implications in drug delivery (Ma & Shi, 2014).
Diagnostic and Therapeutic Applications
Decorated polymeric nanomaterials with phenylboronic acid show promise in diagnostic and therapeutic applications due to their interactions with polyols like glucose and sialic acid (Lan & Guo, 2019).
Low pKa Advantage in Biological Applications
Perfluoroalkylated phenylboronic acid exhibits a low pKa, advantageous for binding with polyols under physiological pH, broadening its application in biological and material sciences (Shiino et al., 1993).
Tumor Targeting and Penetration
Phenylboronic acid-decorated nanoparticles enhance tumor-homing activity, improving tumor accumulation and antitumor effect, indicating potential in targeted cancer therapy (Wang et al., 2016).
Affinity Chromatography
Phenylboronic acid bioconjugates are effective in immobilizing protein ligands for affinity chromatography, demonstrating utility in biochemical separations (Wiley et al., 2001).
Pharmaceutical and Chemical Engineering
Its derivatives form reversible complexes with polyol compounds, leading to diverse applications in insulin delivery, tissue engineering, and sensor systems (Liang-yin, 2006).
Safety and Hazards
While specific safety and hazard information for 3-(Butylaminocarbonyl)phenylboronic acid is not available, general safety measures for handling boronic acids include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .
Future Directions
Phenylboronic acid (PBA) derivatives, including 3-(Butylaminocarbonyl)phenylboronic acid, have potential applications in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . Future research directions include exploring PBA-mediated targeting for tumor diagnosis and treatment, and developing drug delivery systems for siRNA and insulin .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to participate in suzuki-miyaura (sm) cross-coupling reactions . In these reactions, boronic acids undergo transmetalation, a process where they transfer their organic groups to a transition metal, such as palladium . This reaction is widely used for carbon-carbon bond formation .
Biochemical Pathways
The compound’s involvement in sm cross-coupling reactions suggests it may influence pathways involving carbon-carbon bond formation .
Pharmacokinetics
The compound’s properties, such as its molecular weight (22106 g/mol) and predicted pKa (787) suggest it may have favorable absorption and distribution characteristics .
Result of Action
Its role in sm cross-coupling reactions suggests it may facilitate the synthesis of complex organic molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Butylaminocarbonyl)phenylboronic acid. For instance, the compound is recommended to be stored in a sealed, dry environment at 2-8°C to maintain its stability . Furthermore, the efficiency of SM cross-coupling reactions can be influenced by factors such as temperature, pH, and the presence of a suitable catalyst .
Biochemical Analysis
Biochemical Properties
3-(Butylaminocarbonyl)phenylboronic acid plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is particularly known for its interaction with serine proteases, where it acts as an inhibitor by forming a covalent bond with the active site serine residue. This interaction is reversible, allowing for the study of enzyme kinetics and inhibition mechanisms. Additionally, this compound can interact with glycoproteins and other carbohydrate-containing biomolecules, forming stable complexes that can be used to study carbohydrate recognition and binding .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways and can result in changes in gene expression. Furthermore, this compound can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to altered metabolite levels and flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming reversible covalent bonds with serine or threonine residues. This binding inhibits enzyme activity by blocking substrate access to the active site. Additionally, this compound can act as a competitive inhibitor, competing with natural substrates for binding to the enzyme. This compound can also modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of moisture or high temperatures. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression. These effects are often reversible upon removal of the compound, but some cellular changes may persist .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse effects on organ function. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects, but exceeding this threshold can lead to toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit enzymes involved in carbohydrate metabolism, leading to altered levels of metabolites such as glucose and fructose. Additionally, this compound can affect the flux of metabolic pathways by modulating the activity of key regulatory enzymes. These interactions can have downstream effects on overall cellular metabolism and energy production .
properties
IUPAC Name |
[3-(butylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-2-3-7-13-11(14)9-5-4-6-10(8-9)12(15)16/h4-6,8,15-16H,2-3,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTGJEHDHSYNMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395133 | |
| Record name | [3-(Butylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
397843-70-8 | |
| Record name | B-[3-[(Butylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=397843-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Butylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Butylaminocarbonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



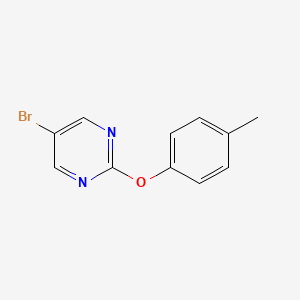
![2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B1273935.png)

![1-(4-Bromophenyl)-3-[4-(diethoxymethyl)phenyl]-2-propen-1-one](/img/structure/B1273941.png)
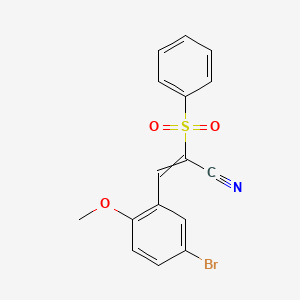
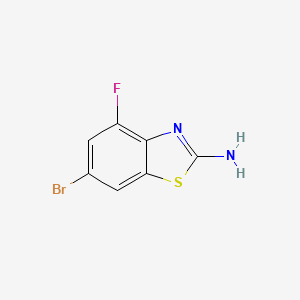
![2-{[(1-Phenylethyl)amino]methyl}phenol](/img/structure/B1273953.png)
![2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B1273955.png)
